molecular formula C13H11NO5 B13566639 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate

Katalognummer: B13566639
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: HMQLJJPUSZLJTE-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dioxoisoindoline moiety and an oxolane carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate typically involves the reaction of isoindoline derivatives with oxolane carboxylate precursors. One common method involves the use of 1,3-dioxoisoindoline and oxolane-2-carboxylic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxoisoindoline derivatives, while substitution reactions can produce various substituted isoindoline compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, leading to changes in cellular processes. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: Similar in structure but with a propanoyl chloride group.

    1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate: Contains a tert-butoxycarbonyl amino group.

    2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Features a propanamide group.

Uniqueness

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate is unique due to its combination of the dioxoisoindoline moiety and oxolane carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and the development of novel compounds .

Eigenschaften

Molekularformel

C13H11NO5

Molekulargewicht

261.23 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) (2S)-oxolane-2-carboxylate

InChI

InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2/t10-/m0/s1

InChI-Schlüssel

HMQLJJPUSZLJTE-JTQLQIEISA-N

Isomerische SMILES

C1C[C@H](OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Kanonische SMILES

C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.